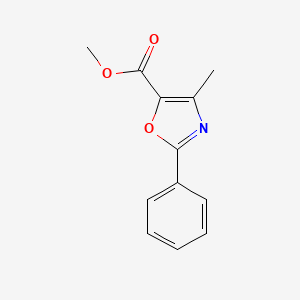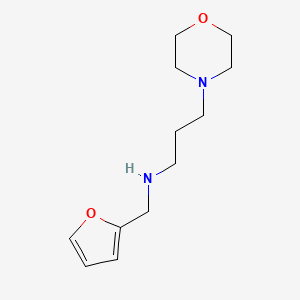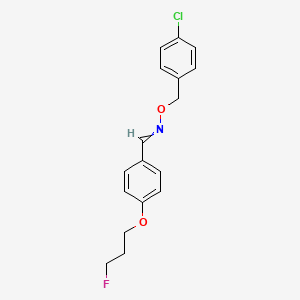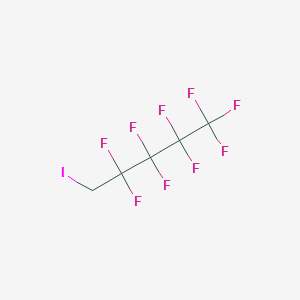
3-(2,3-二氟苯基)丙酸
描述
3-(2,3-difluorophenyl)propanoic acid is a fluorinated aromatic compound that is structurally related to various other fluorinated propanoic acids. While the specific compound is not directly studied in the provided papers, related compounds and their properties, synthesis, and reactivity are discussed, which can provide insights into the behavior of 3-(2,3-difluorophenyl)propanoic acid.
Synthesis Analysis
The synthesis of fluorinated propanoic acids can be complex due to the reactivity of fluorine atoms. For instance, electrochemical fluorination has been used to synthesize perfluoropropionic acid from 2,2,3,3-tetrafluoro-1-propanol, indicating that electrochemical methods could potentially be applied to synthesize related difluorinated compounds . Additionally, the synthesis of 3-(trichlorogermyl)propanoic acid and its subsequent reactions to form various derivatives demonstrate the reactivity of propanoic acid derivatives with halogens and organometallic reagents .
Molecular Structure Analysis
The molecular structure of fluorinated propanoic acids is influenced by the presence of fluorine atoms. For example, the conformational analysis of 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid revealed two dominant Z conformers, suggesting that 3-(2,3-difluorophenyl)propanoic acid may also exhibit a rich conformational landscape . The structural characterization of related compounds, such as (1H-1,2,4-triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, through various spectroscopic techniques, further underscores the importance of detailed structural analysis10.
Chemical Reactions Analysis
The reactivity of fluorinated propanoic acids with various reagents and under different conditions can lead to a variety of chemical transformations. For instance, the reaction mechanisms observed after the photolysis of 3-(hydroxymethyl)benzophenone suggest that photochemical reactions could be relevant for the study of 3-(2,3-difluorophenyl)propanoic acid . The use of tris(pentafluorophenyl)borane in catalytic reactions, such as hydrometallation and aldol-type reactions, indicates that boron Lewis acids could potentially catalyze reactions involving fluorinated propanoic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated propanoic acids are influenced by the presence of fluorine atoms, which can affect acidity, solubility, and reactivity. The study of partially fluorinated carboxylic acids, such as 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid, provides insights into the behavior of these compounds . Additionally, the enantioseparation of isomeric α-(chlorophenyl)propanoic acids using countercurrent chromatography highlights the importance of chirality and the potential for chiral separation in related difluorinated compounds .
科学研究应用
1. 光谱和衍射特性表征
Vogt等人在2013年的《晶体生长与设计》杂志中的研究讨论了与3-(2,3-二氟苯基)丙酸在结构上相关的化合物的多晶形式的表征。这项研究有助于理解这类化合物的分析和物理特性表征,突出了在研究中使用的光谱和衍射技术的重要性(Vogt et al., 2013)。
2. 食品接触材料安全性
Andon等人在2011年的《欧洲食品安全局杂志》中评估了一种与3-(2,3-二氟苯基)丙酸在结构上相似的物质在食品接触材料中的安全性。这表明了对用于消费品的化合物进行安全评估的重要性,有助于制定监管标准和保护消费者(Andon et al., 2011)。
3. 合成和稳定性改进
Chen等人在2016年的《化学研究杂志》中的研究涉及合成与3-(2,3-二氟苯基)丙酸相关的化合物的衍生物。这项研究展示了旨在增强这些化合物稳定性和脂溶性的化学合成过程(Chen et al., 2016)。
安全和危害
属性
IUPAC Name |
3-(2,3-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYNHFVWTBQDGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396584 | |
| Record name | 3-(2,3-difluorophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-difluorophenyl)propanoic Acid | |
CAS RN |
412961-26-3 | |
| Record name | 3-(2,3-difluorophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl N-[2-cyano-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propanoyl]carbamate](/img/structure/B1307163.png)



![1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1307175.png)


![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclopentanecarboxylate](/img/structure/B1307185.png)


